molecular formula C22H16N2O3S B2382743 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 681174-10-7

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2382743
CAS No.: 681174-10-7
M. Wt: 388.44
InChI Key: AWDDFEIZJXDPPB-UHFFFAOYSA-N
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Description

“N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide” is a benzothiazole derivative . Benzothiazole derivatives have been studied for their potential as anti-tubercular compounds . They have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied using X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . Each compound crystallizes with two independent but similar amino tautomers in the asymmetric units .


Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized through various chemical reactions. A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . Other reactions include the condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .

Future Directions

Benzothiazole derivatives have been studied for their potential as anti-tubercular compounds . Future research could focus on further exploring the anti-tubercular activity of these compounds and developing more potent biologically active benzothiazole-based drugs .

Mechanism of Action

Target of Action

The compound N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the enzyme DprE1, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the synthesis of the cell wall of Mycobacterium tuberculosis, leading to the bacterium’s death

Biochemical Pathways

The inhibition of DprE1 disrupts the cell wall biosynthesis pathway in Mycobacterium tuberculosis . This leads to the inability of the bacterium to maintain its cell wall, resulting in cell lysis and death . The downstream effects of this disruption can include a decrease in the bacterial population and potentially the resolution of a tuberculosis infection.

Pharmacokinetics

The admet (absorption, distribution, metabolism, excretion, toxicity) profile of similar benzothiazole derivatives has been found to be favorable . The impact on bioavailability would depend on these properties and would need to be determined through further pharmacokinetic studies.

Result of Action

The result of the compound’s action is the inhibition of cell wall biosynthesis in Mycobacterium tuberculosis, leading to bacterial cell death . This can result in a decrease in the bacterial population and potentially the resolution of a tuberculosis infection.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3S/c25-21(19-13-26-17-6-2-3-7-18(17)27-19)23-15-11-9-14(10-12-15)22-24-16-5-1-4-8-20(16)28-22/h1-12,19H,13H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDDFEIZJXDPPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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